2-chloro-N-[2-(pyrrolidin-1-yl)pyridin-3-yl]acetamide
Overview
Description
2-chloro-N-[2-(pyrrolidin-1-yl)pyridin-3-yl]acetamide is a chemical compound with the molecular formula C11H14ClN3O and a molecular weight of 239.70 g/mol . This compound is characterized by the presence of a pyrrolidine ring, a pyridine ring, and a chloroacetamide group. It is used primarily in research and development settings, particularly in the fields of medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(pyrrolidin-1-yl)pyridin-3-yl]acetamide typically involves the reaction of 2-chloropyridine with pyrrolidine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, resulting in a more efficient and scalable process .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(pyrrolidin-1-yl)pyridin-3-yl]acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The pyrrolidine ring can be oxidized to form pyrrolidinone derivatives.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a polar aprotic solvent like DMF or DMSO.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the chloro group.
Oxidation Reactions: Pyrrolidinone derivatives.
Reduction Reactions: Piperidine derivatives.
Scientific Research Applications
2-chloro-N-[2-(pyrrolidin-1-yl)pyridin-3-yl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential drug candidates.
Pharmacology: It is studied for its potential effects on various biological targets, including receptors and enzymes.
Chemical Biology: It is used in the development of chemical probes to study biological processes.
Industrial Chemistry: It is used in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(pyrrolidin-1-yl)pyridin-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyridine rings allow the compound to bind to these targets with high affinity, modulating their activity. The chloroacetamide group can also participate in covalent bonding with nucleophilic residues in the active site of enzymes, leading to inhibition or activation of their function .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[2-(pyrrolidin-1-yl)pyridin-2-yl]acetamide
- 2-chloro-N-[2-(pyrrolidin-1-yl)pyridin-4-yl]acetamide
- 2-chloro-N-[2-(pyrrolidin-1-yl)pyrimidin-3-yl]acetamide
Uniqueness
2-chloro-N-[2-(pyrrolidin-1-yl)pyridin-3-yl]acetamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its binding affinity and selectivity for biological targets. The presence of the chloroacetamide group also provides a reactive site for further functionalization, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
2-chloro-N-(2-pyrrolidin-1-ylpyridin-3-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O/c12-8-10(16)14-9-4-3-5-13-11(9)15-6-1-2-7-15/h3-5H,1-2,6-8H2,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCILJKIZYPBPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC=N2)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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